
(+/-)5,6-DHET lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
(+/-)5,6-DHET lactone is synthesized from 5,6-EET through a lactonization process. In solution, 5,6-EET degrades into 5,6-DiHET and 5,6-δ-lactone, which can be converted to 5,6-DiHET and quantified by GC-MS . The synthetic route involves the use of specific reaction conditions to ensure the formation of the lactone ring.
Chemical Reactions Analysis
(+/-)5,6-DHET lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: The lactone ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
(+/-)5,6-DHET lactone has several scientific research applications:
Chemistry: It is used as a model compound to study lactonization and related chemical processes.
Mechanism of Action
The mechanism of action of (+/-)5,6-DHET lactone involves its interaction with specific molecular targets and pathways. It induces vasodilation by increasing intracellular calcium levels in a dose-dependent manner. This effect can be blocked by the nitric oxide scavenger L-NAME, indicating that nitric oxide plays a role in its mechanism of action . The compound’s ability to induce vasodilation is significant in the context of cardiovascular research.
Comparison with Similar Compounds
(+/-)5,6-DHET lactone is unique compared to other similar compounds due to its specific lactonized structure and biological activity. Similar compounds include:
5,6-EET: The precursor to this compound, known for its vasodilatory properties.
5,6-DiHET: Another related compound that can be converted to this compound.
Other EETs and DHETs: These compounds share similar biological activities but differ in their specific structures and effects
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(6S)-6-[(1R,3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19-16-14-17-20(22)23-19/h6-7,9-10,12-13,18-19,21H,2-5,8,11,14-17H2,1H3/b7-6-,10-9-,13-12-/t18-,19+/m1/s1 |
InChI Key |
FVXUUVSFGPLNBJ-GSKBNKFLSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C[C@H]([C@@H]1CCCC(=O)O1)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC(C1CCCC(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B12339538.png)
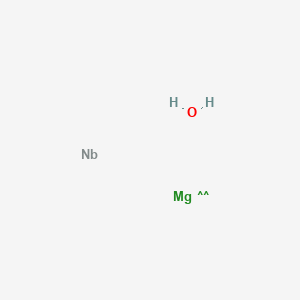
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12339543.png)
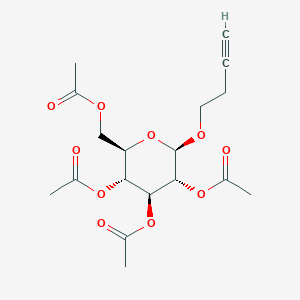
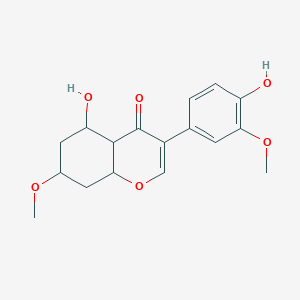
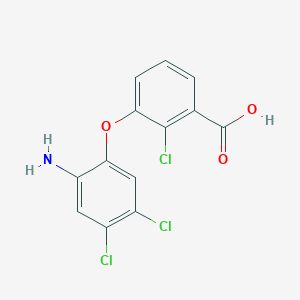
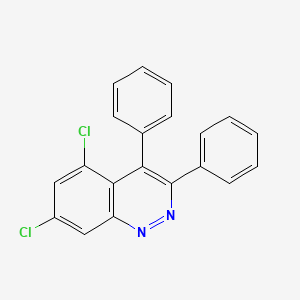
![9H-Fluorene, 9,9-bis[(3S)-3,7-dimethyloctyl]-2,7-DI-1-propyn-1-YL-](/img/structure/B12339574.png)
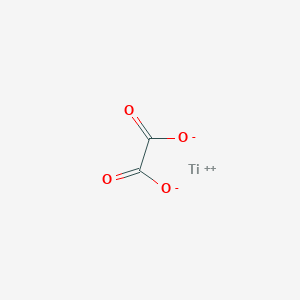
![2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid](/img/structure/B12339593.png)
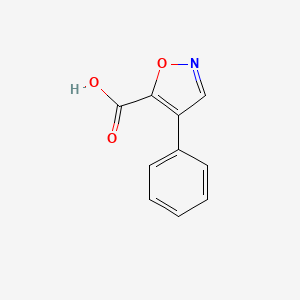
![B-[4-[[(4-Nitrophenyl)amino]carbonyl]phenyl]boronic acid](/img/structure/B12339605.png)
